(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
Description
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (CAS: 203505-82-2) is a pyrimidine-derived acrylic acid compound with a dimethylamino substituent at the 2-position of the pyrimidine ring. This compound is commercially available in research-grade quantities (e.g., 1g for ¥668.90) and requires storage under inert atmospheres and dark conditions to maintain stability .
Its structural analogs, however, have been explored for enzyme inhibition and synthetic utility .
Properties
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9-10-5-7(6-11-9)3-4-8(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHNNOWTJQTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694209 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203505-82-2 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Reaction Design
The Heck coupling reaction is a cornerstone for constructing the (2E)-configured acrylic acid scaffold. A brominated pyrimidine intermediate, 5-bromo-2-(dimethylamino)pyrimidine, serves as the electrophilic partner, while acrylic acid derivatives act as olefinic coupling partners. Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) facilitate the insertion of the palladium species into the C–Br bond, followed by migratory insertion into the acrylic acid’s double bond.
Critical Parameters :
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) enhance catalytic activity.
- Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralizes HBr byproducts.
- Temperature : Reactions typically proceed at 80–100°C to ensure turnover without promoting side reactions.
Stereochemical Control
The (2E)-configuration arises from syn-periplanar insertion of the palladium complex into the acrylic acid’s double bond, followed by β-hydride elimination. Computational studies suggest that bulky ligands favor the trans orientation by sterically hindering cis-alkene formation.
Example Protocol :
- Combine 5-bromo-2-(dimethylamino)pyrimidine (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.5 eq) in DMF.
- Heat at 90°C for 12 h under nitrogen.
- Purify via column chromatography (SiO₂, ethyl acetate/hexanes) to isolate the product in 45–60% yield.
Knoevenagel Condensation Approach
Aldehyde Intermediate Synthesis
This method begins with the preparation of 2-(dimethylamino)pyrimidine-5-carbaldehyde. Oxidation of 5-hydroxymethyl-2-(dimethylamino)pyrimidine using MnO₂ or Swern conditions (oxalyl chloride/DMSO) yields the aldehyde.
Condensation with Malonic Acid
The aldehyde undergoes condensation with malonic acid in the presence of a base (e.g., piperidine) to form the α,β-unsaturated carboxylic acid. The reaction proceeds via a nucleophilic attack of the enolate on the aldehyde, followed by dehydration.
Optimization Insights :
- Catalyst : Ammonium acetate or β-alanine improves reaction rates.
- Solvent : Ethanol or toluene enables reflux conditions without side reactions.
- Yield : 50–65% after recrystallization from ethanol/water.
Limitations :
- Requires strict anhydrous conditions to prevent aldehyde hydration.
- Competing decarboxylation may reduce yields at elevated temperatures.
Suzuki-Miyaura Cross-Coupling Strategy
Boronic Ester Preparation
A boronic ester derivative of acrylic acid, such as (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid, is synthesized via Miyaura borylation. This step employs pinacolborane and a palladium catalyst (e.g., Pd(dppf)Cl₂).
Coupling with Halogenated Pyrimidine
The boronic ester reacts with 5-iodo-2-(dimethylamino)pyrimidine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). The reaction proceeds through oxidative addition, transmetallation, and reductive elimination.
Data Summary :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | |
| Solvent System | Dioxane/H₂O (4:1) | |
| Yield | 55–70% |
Wittig Reaction Pathway
Ylide Generation
Triphenylphosphine reacts with methyl acrylate in the presence of bromine to form the stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Alkylation of Pyrimidine Aldehyde
The ylide attacks 2-(dimethylamino)pyrimidine-5-carbaldehyde, forming the (2E)-acrylate ester. Subsequent saponification with NaOH yields the target carboxylic acid.
Advantages :
- High stereoselectivity (>95% E-configuration).
- Mild reaction conditions (room temperature, THF solvent).
Challenges :
- Phosphine oxide byproducts complicate purification.
- Moisture-sensitive ylide requires inert atmosphere handling.
Transesterification and Acid Hydrolysis
Ester Intermediate Synthesis
Dimethylaminoethyl acrylate is prepared via transesterification of methyl acrylate with 2-(dimethylamino)ethanol, catalyzed by titanium(IV) isopropoxide.
Pyrimidine Functionalization
The ester undergoes nucleophilic aromatic substitution with 5-chloro-2-(dimethylamino)pyrimidine under basic conditions (K₂CO₃, DMF). Acidic hydrolysis (HCl, H₂O) then cleaves the ester to the carboxylic acid.
Key Observations :
- Catalyst Efficiency : Titanium-based catalysts achieve 80–90% ester conversion.
- Purification : Distillation under reduced pressure (0.1–1 kPa) separates excess reagents.
Comparative Analysis of Methods
| Method | Yield Range | Stereoselectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Heck Coupling | 45–60% | Moderate | Direct C–C bond formation | Palladium residue contamination |
| Knoevenagel | 50–65% | High | No transition metals | Sensitivity to moisture |
| Suzuki-Miyaura | 55–70% | High | Functional group tolerance | Boronic ester instability |
| Wittig Reaction | 60–75% | Very High | Excellent E-selectivity | Phosphine oxide byproducts |
| Transesterification | 70–85% | Moderate | Scalability | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the acrylic acid moiety facilitates interactions with active sites. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Substituent Effects: The dimethylamino group in the target compound increases steric bulk and electron-donating capacity compared to the amino group in (E)-3-(2-aminopyrimidin-5-yl)acrylic acid. This difference may alter solubility, reactivity in Michael addition reactions, and binding to biological targets .
Biological Activity
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and an acrylic acid moiety. This unique structure is believed to contribute to its biological activity by interacting with various molecular targets.
1. Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (ppm) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 20 |
| Salmonella typhi | 10 | 25 |
| Bacillus cereus | 14 | 15 |
The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focused on its activity against various cancer cell lines, revealing that the compound inhibited cell proliferation effectively.
Case Study: Inhibition of Cancer Cell Lines
A series of experiments were conducted on lung cancer cell lines, where the compound was found to inhibit cell growth with varying potency:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (EGFR WT) | 5 |
| H1975 (EGFR L858R/T790M) | 3 |
The results indicate that the compound exhibits selective inhibition against mutant EGFR, which is often implicated in non-small cell lung cancer .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It might interact with specific receptors involved in tumor progression or microbial infection.
Further studies are needed to clarify these mechanisms and identify specific molecular targets.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Table 2 summarizes the biological activities of selected analogs.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| (2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid | Moderate | Low |
| 2-(2-Aminopyrimidin-4-yl)phenol | Low | High |
This comparative analysis highlights that while some analogs may exhibit higher anticancer activity, this compound shows a balanced profile of both antimicrobial and anticancer properties.
Q & A
Q. What are the optimal synthetic routes for (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid, and how can reaction conditions (e.g., solvent, catalyst) be optimized?
The compound can be synthesized via Knoevenagel condensation, reacting 2-(dimethylamino)pyrimidine-5-carbaldehyde with malonic acid in pyridine under reflux. Reaction optimization involves adjusting temperature (80–100°C), pH (acidic conditions for cyclization), and solvents (polar aprotic like DMF or pyridine). Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate formation and purity .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stereochemistry?
- NMR : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J ≈ 15–16 Hz for trans double bonds) and aromatic proton shifts .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₉H₁₁N₃O₂, theoretical 193.22 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95% required for biological assays) .
Q. How does the dimethylamino-pyrimidine moiety influence solubility in aqueous vs. organic solvents?
The dimethylamino group enhances solubility in polar solvents (e.g., water, DMSO) via hydrogen bonding, while the pyrimidine ring contributes to π-π stacking in nonpolar solvents. Experimental data suggest solubility of 12 mg/mL in DMSO but <1 mg/mL in water, necessitating co-solvents (e.g., 10% DMSO in PBS) for biological testing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. non-specific binding)?
- Dose-response assays : Validate target engagement using IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).
- Off-target profiling : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .
- Structural analogs : Compare activity with derivatives lacking the dimethylamino group to isolate pharmacophore contributions .
Q. How can computational modeling predict binding modes to biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to simulate interactions between the acrylic acid moiety and ATP-binding pockets.
- MD simulations : Analyze stability of hydrogen bonds between the dimethylamino group and conserved lysine residues (e.g., Lys68 in EGFR) .
Q. What experimental designs mitigate degradation during long-term stability studies?
Q. How does the compound’s electronic profile (e.g., HOMO/LUMO) affect its reactivity in photoinduced reactions?
DFT calculations (B3LYP/6-31G*) reveal a low-energy LUMO (-1.8 eV) localized on the pyrimidine ring, enabling charge-transfer interactions in photodynamic applications. Experimental validation via UV-Vis spectroscopy shows λmax at 310 nm .
Comparative and Mechanistic Questions
Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and why?
- Fluorinated analogs : Replacing the acrylic acid with a trifluoromethyl group increases metabolic stability (t₁/₂ from 2h to 6h in murine models) .
- Methyl ester prodrugs : Enhance oral bioavailability by masking the carboxylic acid (e.g., logP increases from -0.5 to 1.2) .
Q. Which crystallographic techniques elucidate its solid-state interactions (e.g., hydrogen-bonding networks)?
Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with intermolecular H-bonds between the pyrimidine N and acrylic acid O, stabilizing the crystal structure. Hirshfeld surface analysis quantifies π-stacking contributions (∼15% of total interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
